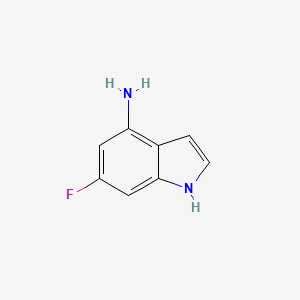

6-Fluoro-1H-indol-4-amine

概要

説明

6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound for various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indol-4-amine typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indol-4-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes nitration, reduction, and fluorination steps under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated indole ketones, while reduction can produce various amine derivatives.

科学的研究の応用

6-Fluoro-1H-indol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: It is explored for its potential use in drug development, particularly in designing selective serotonin reuptake inhibitors and other therapeutic agents.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 6-Fluoro-1H-indol-4-amine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. For example, as a potential serotonin reuptake inhibitor, it may bind to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft.

類似化合物との比較

1H-indol-4-amine: The non-fluorinated parent compound.

5-Fluoro-1H-indol-4-amine: A similar compound with the fluorine atom at the 5th position.

6-Chloro-1H-indol-4-amine: A chlorinated analog.

Uniqueness: 6-Fluoro-1H-indol-4-amine is unique due to the presence of the fluorine atom at the 6th position, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

生物活性

6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets and pathways, suggesting its utility in developing therapeutic agents.

Molecular Structure:

- Molecular Formula: C8H7FN2

- Molecular Weight: Approximately 150.15 g/mol

- Structural Features: The compound features a fluorine atom at the sixth position and an amino group at the fourth position of the indole ring, which enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Anti-Cancer Properties: The compound has been studied for its potential as an anti-cancer agent. It interacts with various enzymes and proteins involved in cell proliferation and apoptosis, influencing cancer cell behavior.

- Modulation of Biological Pathways: It affects several signaling pathways, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

- Antiviral Activity: Some studies have indicated that indole derivatives, including this compound, may exhibit antiviral properties by interfering with viral replication pathways.

The mechanism of action for this compound involves:

- Target Interaction: The compound binds with high affinity to multiple receptors, triggering biochemical reactions that alter cellular processes.

- Biochemical Pathways Affected: It influences key signaling molecules, such as kinases and transcription factors, which play roles in cell proliferation and differentiation .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-1H-indole | Fluorine at position 5 | Anti-cancer properties |

| 4-Fluoro-1H-indole | Fluorine at position 4 | Neuroprotective effects |

| 6-Bromo-1H-indole | Bromine at position 6 | Antimicrobial activity |

| 5,6-Difluoro-1H-indole | Fluorine at positions 5 and 6 | Enhanced potency against tumors |

This comparison highlights that the unique positioning of substituents on the indole ring significantly influences the biological activities of these compounds.

Case Studies and Research Findings

Several studies provide insights into the efficacy and safety profiles of this compound:

- In vitro Studies: Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, demonstrating a dose-dependent response. For example, a study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells .

- Inflammatory Response Modulation: In another study focusing on inflammatory pathways, derivatives of indole were shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells . This suggests potential applications in treating inflammatory diseases.

- Antiviral Potential: A study investigating small molecule inhibitors highlighted the potential of compounds like this compound to disrupt virus-host interactions critical for viral replication and spread . This could pave the way for developing broad-spectrum antiviral therapies.

特性

IUPAC Name |

6-fluoro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWKDMLYWEBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646107 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-25-2 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。